![molecular formula C11H17N B1467707 [2-(2-methylpropyl)phenyl]methanamine CAS No. 855278-36-3](/img/structure/B1467707.png)
[2-(2-methylpropyl)phenyl]methanamine
Overview
Description
[2-(2-methylpropyl)phenyl]methanamine: is an organic compound with the molecular formula C11H17N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with an isobutyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing [2-(2-methylpropyl)phenyl]methanamine involves the reductive amination of 2-isobutylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 2-isobutylbenzonitrile using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-methylpropyl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reducing agents and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Overview
[2-(2-methylpropyl)phenyl]methanamine, with the molecular formula C₁₁H₁₇N, is an organic compound notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound serves as a crucial building block for synthesizing more complex organic molecules and has potential biological activities that make it a candidate for drug development.
Chemical Synthesis
Synthetic Routes:
The synthesis of this compound typically involves the alkylation of phenylmethanamine with 2-methylpropyl halides under basic conditions. Common bases used include sodium or potassium hydroxide in organic solvents like ethanol or methanol. The reaction is generally heated to reflux to ensure complete conversion.
Industrial Production:
On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Advanced purification techniques such as distillation and crystallization are employed to achieve high-purity products.
Chemistry
- Building Block for Organic Synthesis: this compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows chemists to create compounds with specific properties tailored for various applications.
Biology
- Biological Activity: Research indicates that this compound may interact with biological targets, making it a subject of interest in pharmacological studies. Its derivatives are explored for potential antimicrobial and anti-inflammatory properties, contributing to drug development efforts aimed at treating various diseases.
Medicine
- Pharmacological Properties: The derivatives of this compound are investigated for their efficacy against specific medical conditions. Studies focus on their mechanism of action, which involves binding to molecular targets such as enzymes and receptors, thereby modulating their activity.
Industrial Applications
- Material Synthesis: In the industrial sector, this compound is used in producing polymers and resins. Its structural properties enable the creation of materials with desirable characteristics, making it valuable in manufacturing processes.
Case Studies and Research Findings
- Antimicrobial Activity: A study published in a peer-reviewed journal explored the antimicrobial properties of derivatives of this compound. The findings indicated that certain derivatives exhibited significant inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects: Another research project focused on the anti-inflammatory properties of this compound's derivatives. Results demonstrated that specific modifications to the molecule enhanced its ability to reduce inflammation in cellular models, indicating promise for treating inflammatory diseases.
- Pharmaceutical Development: Ongoing research is investigating the use of this compound as a precursor in synthesizing novel therapeutic agents targeting neurological disorders. Preliminary results show that some derivatives may influence neurotransmitter systems beneficially.
Mechanism of Action
The mechanism by which [2-(2-methylpropyl)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The isobutyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes.
Comparison with Similar Compounds
Phenylmethanamine: The parent compound without the isobutyl substitution.
(2-Methylphenyl)methanamine: A similar compound with a methyl group instead of an isobutyl group.
(2-Ethylphenyl)methanamine: A compound with an ethyl group substitution.
Uniqueness:
Hydrophobic Interactions: The isobutyl group in [2-(2-methylpropyl)phenyl]methanamine provides stronger hydrophobic interactions compared to methyl or ethyl groups, potentially enhancing its binding affinity in hydrophobic environments.
Steric Effects: The bulkier isobutyl group can influence the steric interactions, affecting the compound’s reactivity and selectivity in chemical reactions.
Biological Activity
[2-(2-methylpropyl)phenyl]methanamine, also known as a phenylalkylamine derivative, is an organic compound with the molecular formula C15H25N and a molecular weight of 219.37 g/mol. Its structure features a phenyl group substituted with a 2-methylpropyl group and an amine functional group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects. Studies have indicated that the compound may exhibit significant binding affinity to certain receptors, though detailed pharmacological profiles are still under investigation.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values were determined using standardized agar diffusion methods, showcasing its potential as an antimicrobial agent .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidant assays, such as DPPH and ABTS tests, have demonstrated that this compound can scavenge free radicals effectively, suggesting its utility in preventing oxidative stress-related damage in biological systems .
Case Studies
-
Antibacterial Efficacy : A recent study assessed the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition zones at various concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .
Concentration (µg/mL) Inhibition Zone (mm) 10 12 20 18 30 25 40 30 - Antifungal Activity : Another study focused on the antifungal properties of the compound against Candida species. The findings revealed that this compound exhibited notable antifungal activity with MIC values comparable to standard antifungal agents .
- Docking Studies : Computational studies involving molecular docking techniques have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest a favorable interaction profile, which could guide future drug development efforts.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available phenolic precursors. The synthetic route is designed to yield high purity and yield for subsequent biological evaluations.
Properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPTCBJWXMHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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